molecular formula C19H21NO B8374799 2-(6-Methoxy-3,3-dimethyl-3,4-dihydronaphthalen-2-yl)phenylamine

2-(6-Methoxy-3,3-dimethyl-3,4-dihydronaphthalen-2-yl)phenylamine

Cat. No. B8374799
M. Wt: 279.4 g/mol
InChI Key: WXWBQOFDYBMFPS-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

Synthesized from 3-bromo-7-methoxy-2,2-dimethyl-1,2-dihydronaphthalene and 1-bromo-2-nitrobenzene according to an analogous synthetic method to Preparation Example 107 described below, 7-methoxy-2,2-dimethyl-3-(2-nitrophenyl)-1,2-dihydronaphthalene (1.4 g) was used according to an analogous synthetic method to Example 57 to provide the title compound (676 mg).
Name
3-bromo-7-methoxy-2,2-dimethyl-1,2-dihydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-methoxy-2,2-dimethyl-3-(2-nitrophenyl)-1,2-dihydronaphthalene
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C(C)(C)CC2C(C=1)=CC=C(OC)C=2.BrC1C=CC=CC=1[N+]([O-])=O.[CH3:26][O:27][C:28]1[CH:37]=[C:36]2[C:31]([CH:32]=[C:33]([C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=3[N+:46]([O-])=O)[C:34]([CH3:39])([CH3:38])[CH2:35]2)=[CH:30][CH:29]=1>>[CH3:26][O:27][C:28]1[CH:37]=[C:36]2[C:31](=[CH:30][CH:29]=1)[CH:32]=[C:33]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[NH2:46])[C:34]([CH3:39])([CH3:38])[CH2:35]2

Inputs

Step One
Name
3-bromo-7-methoxy-2,2-dimethyl-1,2-dihydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(CC2=CC(=CC=C2C1)OC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
7-methoxy-2,2-dimethyl-3-(2-nitrophenyl)-1,2-dihydronaphthalene
Quantity
1.4 g
Type
reactant
Smiles
COC1=CC=C2C=C(C(CC2=C1)(C)C)C1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(C(=CC2=CC1)C1=C(C=CC=C1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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